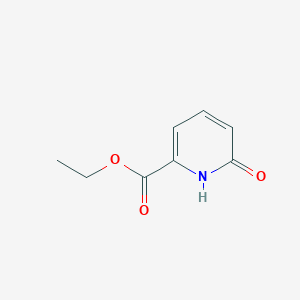

Ethyl 6-hydroxypyridine-2-carboxylate

Descripción general

Descripción

Ethyl 6-hydroxypyridine-2-carboxylate is an organic compound with the molecular formula C8H9NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structure and properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 6-hydroxypyridine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromo-6-hydroxypyridine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound under controlled conditions, ensuring high purity and yield .

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxypyridine moiety undergoes regioselective oxidation. For example, fluorination of pyridine derivatives using fluorine gas (F₂) in alkaline media introduces hydroxyl groups at specific positions. A study demonstrated that nicotinic acid derivatives treated with F₂/N₂ mixtures at 0°C yield 2- and 6-hydroxynicotinic acids via electrophilic substitution .

Key Data:

| Substrate | Reagents/Conditions | Product(s) | Yield |

|---|---|---|---|

| Nicotinic acid | F₂/N₂, 0°C, KOH | 2- and 6-hydroxynicotinic acids | 73% |

This reaction highlights the electrophilic nature of fluorine in hydroxylation, with the ester group stabilizing intermediates through resonance.

Substitution Reactions

The compound participates in nucleophilic substitution, particularly at electron-deficient positions. A carboxylation reaction using Grignard reagents and CO₂ introduces carboxylic acid groups:

Example:

2-Bromo-6-hydroxypyridine reacts with i-PrMgCl and CO₂ to form 6-hydroxypicolinic acid. The reaction proceeds via a lithium intermediate, enabling carboxylation at the 6-position .

Reaction Pathway:

-

Halogen-lithium exchange with i-PrMgCl.

-

CO₂ insertion to form the carboxylate.

Key Data:

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 2-Bromo-6-hydroxypyridine | i-PrMgCl, CO₂, THF | 6-Hydroxypicolinic acid | 93% |

Enzymatic Hydroxylation

Whole-cell biocatalysis using Burkholderia sp. MAK1 introduces hydroxyl groups regioselectively. For 1-ethylpyridin-2-ol, hydroxylation occurs exclusively at the 5-position, confirmed via LC-MS and NMR .

Key Data:

| Substrate | Enzyme Source | Product | Selectivity |

|---|---|---|---|

| 1-Ethylpyridin-2-ol | Burkholderia sp. MAK1 | 5-Hydroxy-1-ethylpyridin-2-ol | 100% |

This method offers eco-friendly regiocontrol compared to traditional chemical oxidation.

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions. For example, 6-methylpicolinic acid ethyl ester hydrolyzes in H₂SO₄/ethanol to yield the carboxylic acid .

Key Data:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| 6-Methylpicolinic acid ethyl ester | H₂SO₄, ethanol, reflux | 6-Methylpicolinic acid | 78% |

Transesterification with alternative alcohols (e.g., methanol) is feasible under similar conditions.

Thermodynamic Stability

Structural and energetic studies reveal that hydroxypyridine derivatives exhibit stability trends influenced by substituent positions. For ethyl 6-hydroxypyridine-2-carboxylate, the hydroxyl group at position 6 enhances resonance stabilization, reducing reactivity toward electrophiles compared to 3- or 4-hydroxylated analogs .

Stability Order (ΔfHₘ°(g)):

5-Cl-6HNA > 2HNA > 6HNA > 4HNA > 5HNA

(Abbreviations: HNA = hydroxynicotinic acid)

Comparative Reactivity

This compound shows distinct reactivity compared to non-hydroxylated analogs:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Development

Ethyl 6-hydroxypyridine-2-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural properties make it valuable for developing drugs targeting neurological disorders. Research indicates that derivatives of this compound exhibit potential therapeutic effects, particularly in modulating enzyme activity and receptor interactions, which are critical in drug design and efficacy studies .

Case Study: Antimicrobial Activity

A study explored the potential of derivatives of this compound as inhibitors of metallo β-lactamases, enzymes that confer resistance to β-lactam antibiotics. Compounds derived from this structure showed promising inhibitory activity against resistant strains of bacteria, suggesting their utility in overcoming antibiotic resistance .

Agricultural Applications

Herbicide Development

The compound is also utilized in the formulation of agrochemicals. Its derivatives enhance the efficacy of pesticides and herbicides, contributing to improved crop yields and protection against pests. The carboxylate group is particularly effective in increasing the affinity of these compounds for plant targets, thereby enhancing their biological activity .

Material Science Applications

Advanced Materials

In material science, this compound is explored for its potential in creating advanced materials. Research focuses on its application in coatings and polymers that require enhanced chemical resistance and durability. The compound's unique chemical properties allow for modifications that can lead to innovative materials with specific functional characteristics .

Biochemical Research

Enzyme Inhibition Studies

Researchers utilize this compound in studies related to enzyme inhibition and receptor binding. This research contributes to a better understanding of biological processes and drug interactions, which is essential for developing new therapeutic strategies .

Data Table: Summary of Applications

| Field | Application | Details |

|---|---|---|

| Pharmaceuticals | Drug Development | Intermediate for neurological drugs; potential antimicrobial properties |

| Agriculture | Herbicide Development | Enhances efficacy of pesticides; improves crop yield |

| Material Science | Advanced Materials | Used in coatings and polymers; enhances chemical resistance |

| Biochemical Research | Enzyme Inhibition Studies | Investigates enzyme interactions; aids in drug design |

Mecanismo De Acción

The mechanism of action of ethyl 6-hydroxypyridine-2-carboxylate involves its interaction with various molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the pyridine ring can interact with nucleic acids, affecting their structure and function .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 6-hydroxypyridine-2-carboxylate

- Ethyl 6-methoxypyridine-2-carboxylate

- 6-Hydroxypicolinic acid

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and interactions with biological targets .

Actividad Biológica

Ethyl 6-hydroxypyridine-2-carboxylate (C₈H₉NO₃) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by recent research findings.

Chemical Structure and Properties

This compound features a hydroxyl group at the 6-position of the pyridine ring and a carboxylate ester functional group. Its molecular weight is approximately 167.17 g/mol, making it a versatile building block in organic synthesis and medicinal chemistry .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity:

Studies have shown that this compound possesses antibacterial properties against various strains of bacteria. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent . The presence of both hydroxyl and carboxylate groups may enhance its interaction with bacterial cell membranes, contributing to its antimicrobial efficacy .

2. Antiviral Activity:

The compound has been investigated for its antiviral properties, particularly in inhibiting HIV-1 integrase and other viral enzymes. It has been noted that similar compounds within the hydroxypyridone carboxylic acid scaffold can inhibit viral replication by targeting essential viral proteins . The interaction of this compound with these proteins could be mediated through metal chelation, which is crucial for the function of many viral enzymes .

3. Anti-inflammatory Effects:

this compound has also been studied for potential anti-inflammatory effects. Its structural similarity to other known anti-inflammatory agents suggests that it may inhibit pro-inflammatory pathways, although specific mechanisms remain to be fully elucidated .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds with various biomolecules, including proteins and nucleic acids. The hydroxyl and carboxylate groups facilitate these interactions, potentially leading to the inhibition of enzyme activity or alteration of nucleic acid structures .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Mthis compound | Methyl group at position 6 | Altered electronic properties |

| Ethyl 6-(hydroxymethyl)pyridine-2-carboxylate | Hydroxymethyl group at position 6 | Increased solubility |

| Pyridine-2-carboxylic acid | Lacks ethoxy group | More acidic nature |

This compound stands out due to its specific combination of functional groups, which may enhance its reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Antibacterial Study: A study conducted on various bacterial strains indicated that this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range against Staphylococcus epidermidis and Klebsiella pneumoniae .

- Antiviral Research: In vitro assays demonstrated that derivatives of hydroxypyridone carboxylic acids, including this compound, inhibited HIV integrase with IC50 values in the low micromolar range, showcasing potential as antiviral agents .

- Inflammation Models: Experimental models investigating the anti-inflammatory effects revealed that compounds similar to this compound reduced pro-inflammatory cytokine levels significantly, suggesting a pathway for therapeutic applications in inflammatory diseases .

Propiedades

IUPAC Name |

ethyl 6-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-8(11)6-4-3-5-7(10)9-6/h3-5H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTPNYOMVLJREU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80429013 | |

| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53389-00-7 | |

| Record name | ethyl 6-hydroxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80429013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.